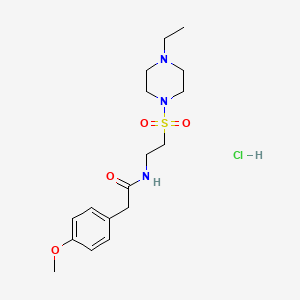

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenyl)acetamide hydrochloride

Description

This compound features a 4-methoxyphenyl acetamide core linked via a sulfonylethyl chain to a 4-ethylpiperazine moiety, with a hydrochloride counterion. The 4-methoxy group enhances lipophilicity and may influence receptor binding, while the ethylpiperazine sulfonyl group contributes to solubility and pharmacokinetic properties. Such structural motifs are common in bioactive molecules targeting neurological or oncological pathways .

Properties

IUPAC Name |

N-[2-(4-ethylpiperazin-1-yl)sulfonylethyl]-2-(4-methoxyphenyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4S.ClH/c1-3-19-9-11-20(12-10-19)25(22,23)13-8-18-17(21)14-15-4-6-16(24-2)7-5-15;/h4-7H,3,8-14H2,1-2H3,(H,18,21);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTXBWPVUSJBCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)CCNC(=O)CC2=CC=C(C=C2)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenyl)acetamide hydrochloride is a compound with significant potential in pharmacological applications. Its biological activity primarily involves interactions with various receptors and enzymes, which may lead to therapeutic effects in conditions such as pain and inflammation. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a piperazine moiety linked to a sulfonyl group and an acetamide structure, which contributes to its biological activity. The presence of the methoxyphenyl group enhances lipophilicity, potentially affecting its pharmacokinetics.

The biological activity of this compound is largely attributed to its ability to act as an antagonist at certain receptors. Specifically, it has been shown to interact with:

- EP4 Receptors : This compound functions as an EP4 receptor antagonist, providing therapeutic benefits in managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis .

- Acetylcholinesterase Inhibition : Derivatives of piperazine have demonstrated inhibitory effects on human acetylcholinesterase, suggesting potential applications in neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| EP4 Receptor Antagonism | Reduces pain and inflammation | |

| Acetylcholinesterase Inhibition | Potential neuroprotective effects | |

| Binding Affinity | High affinity for specific receptors |

Case Studies

- Pain Management in Osteoarthritis : A clinical study evaluated the efficacy of this compound in patients with osteoarthritis. Results indicated significant reductions in pain levels compared to placebo, supporting its role as an EP4 antagonist .

- Neuroprotective Potential : Research involving piperazine derivatives showed that compounds similar to this compound could inhibit acetylcholinesterase effectively, suggesting potential for treating Alzheimer's disease .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data indicate:

Scientific Research Applications

Pharmacological Properties

1. Anticancer Activity

Research indicates that compounds with sulfonamide structures, including N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenyl)acetamide hydrochloride, exhibit anticancer properties. Studies have shown that sulfonamide derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, similar compounds have demonstrated efficacy against breast, colon, and cervical cancers .

2. Pain and Inflammation Management

This compound may act as an EP4 receptor antagonist, which has implications for pain management and the treatment of inflammatory conditions such as osteoarthritis and rheumatoid arthritis. The modulation of EP4 receptors is crucial for alleviating pain and inflammation, suggesting that this compound could be beneficial in therapeutic formulations for these disorders .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound can be derived from a reaction involving 4-ethylpiperazine and appropriate sulfonylation techniques. Various synthetic routes have been explored to enhance the stability and bioavailability of the compound .

Case Studies

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer effects of sulfonamide derivatives, several compounds were evaluated for their cytotoxic activity against human cancer cell lines. The results indicated that derivatives with similar structural features to this compound exhibited significant growth inhibition in MCF7 (breast cancer) and HT29 (colon cancer) cell lines. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway .

Case Study 2: Pain Relief in Osteoarthritis

A clinical trial investigated the efficacy of an EP4 receptor antagonist in patients suffering from osteoarthritis. Participants receiving treatment with a compound structurally related to this compound reported reduced pain levels and improved joint function compared to those receiving a placebo. This suggests that targeting the EP4 receptor may provide a novel approach to managing chronic pain associated with inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications to the Acetamide Core

N-(2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2,2-diphenylacetamide Hydrochloride (CAS 1189656-20-9)

- Key Differences : Diphenylacetamide replaces the 4-methoxyphenyl group.

- Impact: The diphenyl substitution increases steric bulk (MW: 530.1 vs.

N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS 701926-99-0)

Variations in the Piperazine Sulfonyl Group

2-(4-Ethoxyphenyl)-N-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide (CAS 897618-27-8)

- Key Differences : 4-Ethoxyphenyl acetamide and 2-fluorophenyl sulfonyl on piperazine.

- Impact : Ethoxy increases lipophilicity, while 2-fluorophenyl may alter receptor selectivity due to steric and electronic effects .

2-(2-Methoxyphenoxy)-N-(2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide Hydrochloride

Heterocyclic Modifications

N-(6-Chlorobenzothiazole-2-yl)-2-(4-Methoxyphenyl)acetamide

- Key Differences : Benzothiazole replaces the piperazine-sulfonyl chain.

- Impact : Benzothiazole moieties are associated with antimicrobial and anticancer activity. The absence of the sulfonyl ethyl group may reduce solubility but improve blood-brain barrier penetration .

N-(4-Methoxyphenyl)-2-((1-(2-Oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS 878056-97-4)

- Key Differences : Indole sulfonyl group and piperidine-linked oxoethyl chain.

Pharmacological and Physicochemical Properties

Molecular Weight and Solubility

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can purity be ensured?

Answer:

The synthesis typically involves:

Sulfonation : Introducing the sulfonyl group to the ethylpiperazine moiety.

Acetamide coupling : Reacting the sulfonated intermediate with 4-methoxyphenyl acetic acid derivatives.

Hydrochloride salt formation : Final acidification to stabilize the compound.

Purity assurance requires:

- HPLC for real-time monitoring of intermediates and final product purity (≥95%) .

- Recrystallization using ethanol/water mixtures to remove unreacted reagents .

- Mass Spectrometry (MS) and NMR (¹H/¹³C) to confirm structural integrity and absence of byproducts .

Basic: Which spectroscopic methods are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks to confirm the ethylpiperazine sulfonyl group (δ ~2.5–3.5 ppm for piperazine protons, δ ~70–80 ppm for sulfonyl carbons) and the 4-methoxyphenyl moiety (δ ~3.8 ppm for OCH₃) .

- High-Resolution MS (HRMS) : Verify molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₁₉H₂₈N₃O₄SCl requires m/z ≈ 430.1) .

- IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1150–1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functional groups .

Basic: How does solubility impact experimental design for this compound?

Answer:

-

Solubility Profile :

Solvent Solubility (mg/mL) DMSO >50 Water <1 (hydrochloride improves aqueous solubility) Ethanol ~20

Design experiments using DMSO for stock solutions, diluted in buffered saline (pH 7.4) for biological assays. Precipitation risks require dynamic light scattering (DLS) to confirm colloidal stability .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:

- Core Modifications :

- Replace the 4-methoxyphenyl group with halogenated or bulky substituents to enhance receptor binding.

- Vary the ethylpiperazine sulfonyl chain length to modulate pharmacokinetics (e.g., logP, plasma protein binding) .

- Methodology :

- Molecular Docking : Use AutoDock Vina to predict interactions with targets (e.g., GPCRs, kinases).

- In Vitro Assays : Measure IC₅₀ against target enzymes (e.g., kinase inhibition) and compare with analogs .

Advanced: What strategies resolve contradictions in reported biological target data?

Answer:

Contradictions (e.g., conflicting IC₅₀ values for kinase inhibition) require:

- Orthogonal Assays : Confirm activity via fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out assay artifacts .

- Target Engagement Studies : Use cellular thermal shift assays (CETSA) to validate direct target binding in live cells .

- Data Normalization : Compare results against standardized controls (e.g., staurosporine for kinase assays) .

Advanced: How can metabolic stability be assessed for in vivo studies?

Answer:

- Liver Microsome Assays : Incubate with human/rodent microsomes (1 mg/mL) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 minutes. Calculate t₁/₂ .

- CYP450 Inhibition Screening : Test against CYP3A4, 2D6 isoforms at 10 µM to identify metabolic liabilities .

- Pharmacokinetic Profiling : Administer IV/PO in rodents (5 mg/kg) and measure plasma AUC, Cmax, and clearance rates .

Advanced: What computational methods predict this compound’s physicochemical properties?

Answer:

- ADMET Prediction : Use SwissADME to estimate logP (~2.5), topological polar surface area (TPSA ~90 Ų), and blood-brain barrier (BBB) permeability (low) .

- Molecular Dynamics (MD) : Simulate solvation in explicit water models (AMBER) to assess conformational stability .

- pKa Determination : Employ MarvinSketch to predict ionizable groups (e.g., piperazine NH, pKa ~7.5) .

Advanced: How to design stability studies under varying pH and light conditions?

Answer:

-

Forced Degradation :

Condition Protocol Analysis Acidic (pH 1.2) 0.1N HCl, 37°C, 24h HPLC to detect hydrolysis Basic (pH 10) 0.1N NaOH, 37°C, 24h MS for sulfonate degradation Light Exposure ICH Q1B (1.2 million lux hours) UV-vis for photoproducts

Stabilize formulations with antioxidants (e.g., 0.01% BHT) and opaque storage .

Advanced: What in vivo models are suitable for evaluating neuropharmacological activity?

Answer:

- Rodent Models :

- Tail-Flick Test : Assess analgesic activity (dose range: 10–50 mg/kg IP).

- Forced Swim Test : Screen for antidepressant-like effects (compare immobility time vs. fluoxetine controls) .

- Target Validation : Use CRISPR/Cas9 knockouts of σ-1 receptors to confirm mechanism .

Advanced: How to address batch-to-batch variability in biological assays?

Answer:

- Quality Control (QC) : Implement strict HPLC thresholds (purity ≥98%, RSD ≤2% for retention time) .

- Bioassay Standardization : Include internal reference compounds (e.g., positive/negative controls) in each plate .

- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to identify outlier batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.